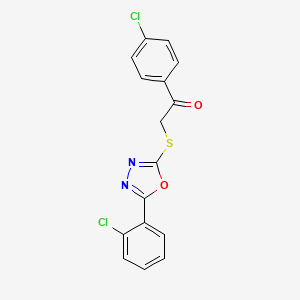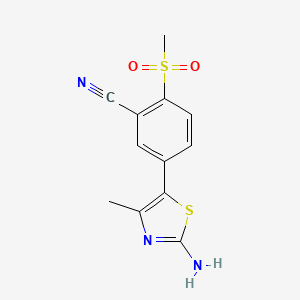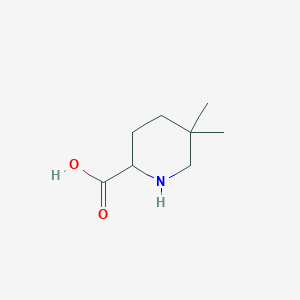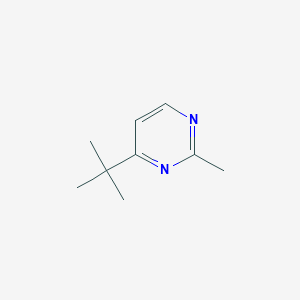![molecular formula C9H9NO B11770180 3,5-Dimethylbenzo[d]isoxazole CAS No. 53155-26-3](/img/structure/B11770180.png)
3,5-Dimethylbenzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing this compound involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction typically employs copper (I) or ruthenium (II) catalysts to facilitate the process.
Metal-Free Synthesis: An alternative approach is the metal-free synthesis, which avoids the use of metal catalysts due to their high cost, toxicity, and environmental impact. This method often involves the use of organic bases and solvents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may utilize large-scale cycloaddition reactions with optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3,5-Dimethylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
作用機序
The mechanism by which 3,5-Dimethylbenzo[d]isoxazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole core structure but differ in the substituents attached to the ring.
Benzimidazolones: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: 3,5-Dimethylbenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
特性
CAS番号 |
53155-26-3 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3,5-dimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3 |
InChIキー |
MUTJYHVVSHWJDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)ON=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


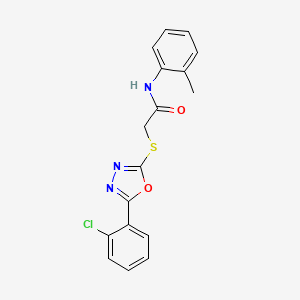
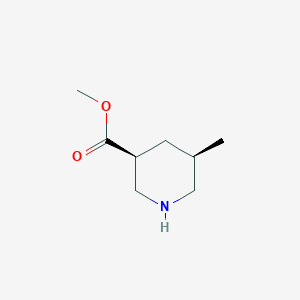
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)
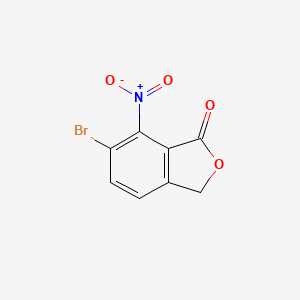

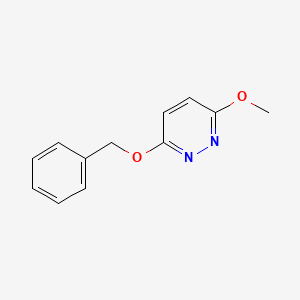
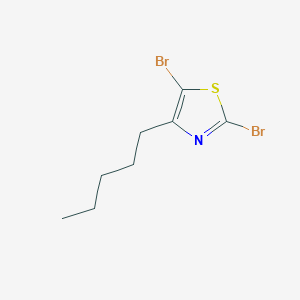
![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)
